1-azaspiro[5.5]undecan-4-amine
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Overview
Description
1-azaspiro[55]undecan-4-amine is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azaspiro[5.5]undecan-4-amine can be synthesized through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Another approach involves the use of N,4-dialkylpyridinium salts and enones in asymmetric dearomative formal [4 + 2] cycloadditions. This method provides a versatile route to construct the azaspiro[5.5]undecane framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-azaspiro[5.5]undecan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the spirocyclic scaffold .
Scientific Research Applications
1-azaspiro[5.5]undecan-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic scaffold but contains an oxygen atom in the ring structure.
1,9-diazaspiro[5.5]undecane: This compound features two nitrogen atoms in the spirocyclic framework and has been studied for its biological activities.
1,4,9-triazaspiro[5.5]undecan-2-one: This compound contains three nitrogen atoms and has shown potential as a selective inhibitor in medicinal chemistry.
Uniqueness
1-azaspiro[5.5]undecan-4-amine is unique due to its specific structural features and the presence of an amine group at position 4. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1492977-93-1 |
---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
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